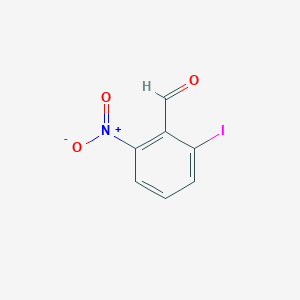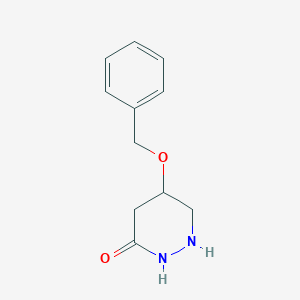
5-Phenylmethoxydiazinan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylmethoxydiazinan-3-one is a heterocyclic compound that features a diazinane ring with a phenylmethoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylmethoxydiazinan-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with levulinic acid, followed by cyclization and oxidation . Another approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid in acetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylmethoxydiazinan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
5-Phenylmethoxydiazinan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are being investigated for use in agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Phenylmethoxydiazinan-3-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Pyridazin-3(2H)-one: This compound shares a similar diazinane ring structure and has diverse pharmacological activities.
Pyridazine Derivatives: These compounds also contain a diazinane ring and are known for their wide range of biological activities.
Uniqueness: 5-Phenylmethoxydiazinan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in medicinal chemistry.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-phenylmethoxydiazinan-3-one |
InChI |
InChI=1S/C11H14N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
InChI Key |
ZAPALVBQHZFQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNNC1=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15132814.png)

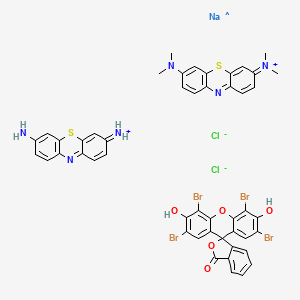

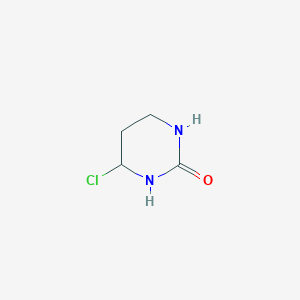
![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15132860.png)
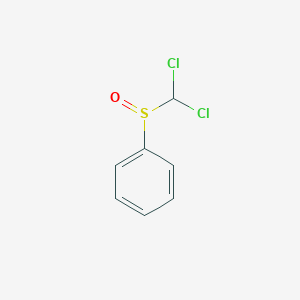

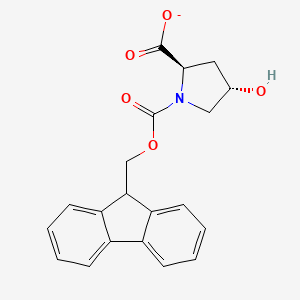

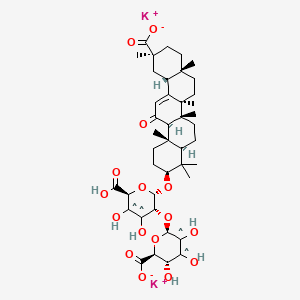
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)
